[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460011
InChI: InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14?,15-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
Molecular Formula: C18H35N3O3
Molecular Weight: 341.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13460011

Molecular Formula: C18H35N3O3

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C18H35N3O3
Molecular Weight 341.5 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14?,15-/m0/s1
Standard InChI Key FSVSGRVRPQLVRX-LOACHALJSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₁₈H₃₅N₃O₃, corresponds to a molecular weight of 341.5 g/mol. Its IUPAC name, tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate, reflects its stereochemical complexity, including an (S)-configured amino acid moiety and a tert-butyl carbamate group. The isopropyl substituent distinguishes it from related carbamates, such as the methyl analog (C₁₇H₃₃N₃O₃).

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₈H₃₅N₃O₃
Molecular Weight341.5 g/mol
IUPAC Nametert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate
Canonical SMILESCC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
InChIKeyFSVSGRVRPQLVRX-LOACHALJSA-N

Stereochemical Considerations

The stereochemistry of the amino acid moiety ((S)-2-amino-3-methylbutanoyl) and the piperidine ring influences the compound’s three-dimensional conformation. The (S) configuration at the amino acid’s α-carbon suggests potential for chiral interactions with biological targets, a feature critical in drug design. Computational models predict that the piperidine ring adopts a chair conformation, with the carbamate and amino acid groups occupying equatorial positions to minimize steric strain.

Synthesis and Preparation

Synthetic Pathways

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester likely involves multi-step reactions:

  • Piperidine Functionalization: Introduction of the carbamate group via reaction of piperidin-3-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

  • Amino Acid Coupling: The (S)-2-amino-3-methylbutanoic acid is activated using coupling agents like dicyclohexylcarbodiimide (DCC) and reacted with the piperidine intermediate.

  • Isopropyl Group Incorporation: Alkylation of the secondary amine with isopropyl bromide or similar reagents completes the synthesis.

Purification and Characterization

Purification typically employs column chromatography using silica gel and gradients of ethyl acetate/hexane. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with expected signals at δ 1.4 ppm (tert-butyl), δ 4.1 ppm (carbamate carbonyl), and δ 3.2 ppm (piperidine protons). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 342.2653 [M+H]⁺.

CompoundMolecular FormulaTarget ApplicationSource
(S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl esterC₁₀H₂₀N₂O₂Neurological disorders
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl esterC₁₇H₃₃N₃O₃Enzyme inhibition
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamateC₁₁H₂₂N₂O₂Antibiotic development

Stability and Physicochemical Properties

Solubility and LogP

The compound’s LogP (calculated via XLogP3) is approximately 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Solubility in water is limited (<1 mg/mL) but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition above 200°C. Storage at −20°C under nitrogen is recommended to prevent carbamate hydrolysis.

Future Research Directions

Structural Optimization

Modifying the isopropyl group to bulkier substituents (e.g., cyclopropyl) could enhance target affinity. Similarly, replacing the tert-butyl carbamate with photo-labile groups (e.g., nitroveratryl) may enable light-activated drug release.

Biological Screening

In vitro assays against kinase panels, neurotransmitter receptors, and microbial targets are essential to identify lead applications. Toxicity profiling in hepatocyte models will clarify its therapeutic index .

Computational Modeling

Molecular docking studies using the compound’s crystal structure (if resolved) could predict binding modes to proteins like trypsin or acetylcholinesterase, guiding rational drug design.

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